molecular formula C16H15N3OS B12161793 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12161793
M. Wt: 297.4 g/mol
InChI Key: UYUREVVETZRZQO-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole and indole. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the construction of the indole moiety. The final step involves the coupling of these two components under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of thiazole and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-19-12-7-3-2-5-10(12)9-13(19)15(20)18-16-17-11-6-4-8-14(11)21-16/h2-3,5,7,9H,4,6,8H2,1H3,(H,17,18,20)

InChI Key

UYUREVVETZRZQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

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